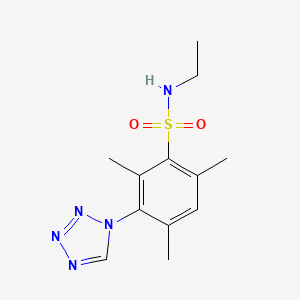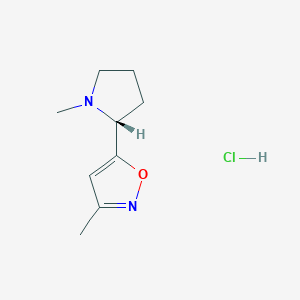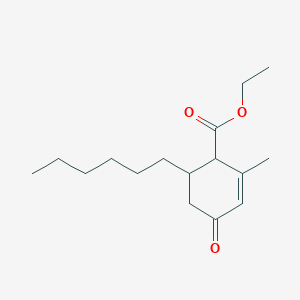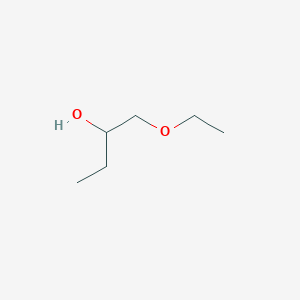
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles Tetrazoles are known for their diverse biological and chemical applications due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of an appropriate sulfonamide precursor with ethylating agents and tetrazole-forming reagents. One common method involves the use of sodium azide and triethyl orthoformate in the presence of a catalyst such as zinc chloride . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis can enhance the production rate and reduce reaction times .
化学反応の分析
Types of Reactions
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学的研究の応用
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
作用機序
The mechanism of action of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE
Uniqueness
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other tetrazole derivatives .
特性
CAS番号 |
543694-97-9 |
|---|---|
分子式 |
C12H17N5O2S |
分子量 |
295.36 g/mol |
IUPAC名 |
N-ethyl-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-5-14-20(18,19)12-9(3)6-8(2)11(10(12)4)17-7-13-15-16-17/h6-7,14H,5H2,1-4H3 |
InChIキー |
NCKQGWXTFUEIHD-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1C)N2C=NN=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)

![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)


![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)



